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N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
“N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both a pyrimidine and an azetidine ring, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the pyrimidine and azetidine intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogen or hydroxyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrimidine ring might interact with nucleic acids, while the azetidine ring could influence protein binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: can be compared to other azetidine carboxamides and pyrimidine derivatives.
Unique Features: The combination of the azetidine and pyrimidine rings in a single molecule is relatively unique, potentially offering a distinct pharmacological profile.
List of Similar Compounds
- Azetidine-3-carboxamide
- 6-phenylpyrimidine derivatives
- N-(2-methylphenyl) derivatives
Biological Activity
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is an organic compound that belongs to the class of azetidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O, and it features both an azetidine ring and a pyrimidine moiety, which are critical for its biological activity. The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
Property | Value |
---|---|
Molecular Formula | C21H20N4O |
Molecular Weight | 348.41 g/mol |
CAS Number | 2034285-35-1 |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or modulation of receptor activity. Similar compounds have demonstrated the ability to inhibit metabolic pathways associated with cancer cell proliferation and inflammation. For instance, studies on azetidine derivatives have shown their potential to inhibit cell growth in various cancer cell lines, including breast and prostate cancer cells .
Research Findings and Case Studies
- Anticancer Activity : In vitro studies have indicated that compounds with similar structures exhibit cytostatic effects on cancerous cell lines. For example, derivatives tested against human breast cancer cells (MCF-7 and MDA-MB-231) showed significant antiproliferative activity at nanomolar concentrations . Although specific data on this compound is limited, its structural analogs have demonstrated promising results.
- Enzyme Inhibition : The compound may act as an inhibitor of tyrosinase, an enzyme involved in melanin production. Analogous compounds have been shown to effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting that this compound could possess similar properties .
- Potential as an Antibiotic Adjuvant : Research indicates that related compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For instance, certain azetidinone derivatives have been identified as effective adjuvants in combination therapies for antibiotic-resistant infections .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-7-5-6-10-18(15)24-21(26)17-12-25(13-17)20-11-19(22-14-23-20)16-8-3-2-4-9-16/h2-11,14,17H,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPAQTWRANHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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